5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Description
The compound is a derivative of 7-oxabicyclo[2.2.1]heptane . 7-Oxabicyclo[2.2.1]heptane is a type of cyclic ether and its derivatives are known to generate useful polymers upon oxa ring openings .
Synthesis Analysis
The synthesis of similar compounds, such as 7-oxabicyclo[2.2.1]heptane derivatives, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . Another approach involves an organocatalytic formal [4 + 2] cycloaddition reaction .Molecular Structure Analysis
The molecular structure of similar compounds often involves a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve a formal [4 + 2] cycloaddition reaction . This reaction can be enabled by organocatalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, high-energy density compounds (HEDCs) have excellent detonation properties and extensive applications for modern military and civil purposes .Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(6-cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-8(1)11-4-12(14-7-13-11)15-5-10-3-9(15)6-16-10/h4,7-10H,1-3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRJNCZXMGGFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CC4CC3CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-Cyclopropylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane |
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